molecular formula C20H22N2O2 B11992312 N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide

N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide

Cat. No.: B11992312
M. Wt: 322.4 g/mol
InChI Key: DRBDWPAPQLRHKO-AQTBWJFISA-N
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Description

N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide, with the chemical formula C₁₉H₂₀N₂O₂, is a compound of interest in both research and industrial applications. Its structure consists of a benzamide core with an isopropylcarbamoyl group and a vinyl-phenyl moiety attached. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen gas over a metal catalyst yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon, leading to various derivatives.

    Major Products: These reactions yield products such as amides, amines, and substituted benzamides.

Scientific Research Applications

    Medicine: Researchers investigate its potential as an antitumor agent due to its structural features.

    Chemistry: It serves as a building block for designing novel compounds with specific biological activities.

    Industry: Used in the synthesis of pharmaceutical intermediates and agrochemicals.

Mechanism of Action

    Molecular Targets: The compound likely interacts with cellular proteins, affecting cell growth and signaling pathways.

    Pathways Involved: Further studies are needed to elucidate its precise mechanism within specific cellular contexts.

Comparison with Similar Compounds

    Uniqueness: N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide stands out due to its combination of functional groups.

    Similar Compounds: Related compounds include other benzamides, vinyl-substituted molecules, and carbamoyl derivatives.

Remember that this compound’s applications continue to evolve as research progresses.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-3-oxo-1-phenyl-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H22N2O2/c1-14(2)21-20(24)18(13-16-7-5-4-6-8-16)22-19(23)17-11-9-15(3)10-12-17/h4-14H,1-3H3,(H,21,24)(H,22,23)/b18-13-

InChI Key

DRBDWPAPQLRHKO-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(C)C

Origin of Product

United States

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